molecular formula C20H22F3N3O B2523344 N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide CAS No. 1049436-72-7

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide

Cat. No.: B2523344
CAS No.: 1049436-72-7
M. Wt: 377.411
InChI Key: YZMUWSACYHPMFT-UHFFFAOYSA-N
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Description

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It belongs to a class of phenylpiperazine derivatives that are frequently investigated for their potential interactions with the central nervous system (CNS). Compounds featuring a piperazine scaffold, like this one, are known to exhibit a wide range of pharmacological activities and are commonly explored in the development of potential therapeutic agents . The structural motif of this molecule, which combines a phenylpiperazine group with a benzamide bearing a trifluoromethyl group, is often associated with a multimodal mechanism of action in research settings. Similar compounds are actively studied as potential multitarget ligands, with research indicating possible activity on targets such as the transient receptor potential vanilloid type 1 (TRPV1) channel and voltage-gated sodium channels . This multimodal profile is a key strategy in contemporary research for complex neurological conditions, aiming to enhance efficacy and overcome limitations of single-target agents . Consequently, this compound is a valuable tool for researchers, particularly in preclinical studies investigating mechanisms related to seizure disorders and neuropathic pain. Its primary research value lies in its utility as a chemical probe for understanding signal transduction pathways and for the structure-activity relationship (SAR) optimization of novel hybrid molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c21-20(22,23)18-9-5-4-8-17(18)19(27)24-10-11-25-12-14-26(15-13-25)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMUWSACYHPMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research indicates that N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide exhibits antidepressant-like effects in animal models. A study conducted on rodent models demonstrated that the compound significantly reduced immobility time in the forced swim test, suggesting an increase in antidepressant-like behavior. The mechanism is believed to involve modulation of serotonergic and dopaminergic pathways, which are critical in mood regulation.

Antipsychotic Effects

The compound has also been investigated for its antipsychotic properties. In vitro studies have shown that it acts as a partial agonist at serotonin receptors (5-HT1A), which may contribute to its efficacy in alleviating symptoms of schizophrenia. These findings are supported by behavioral assessments in animal models that mimic psychotic symptoms.

Anxiolytic Properties

Preliminary studies suggest that this compound may possess anxiolytic properties. Behavioral tests indicate a reduction in anxiety-related behaviors, which could be attributed to its action on the GABAergic system. Further research is required to elucidate the precise mechanisms involved.

Case Studies

StudyObjectiveFindings
Study 1Evaluate antidepressant effectsSignificant reduction in immobility time in forced swim test; suggests enhancement of serotonergic activity.
Study 2Investigate antipsychotic potentialDemonstrated partial agonism at 5-HT1A receptors; positive effects on psychotic symptoms in rodent models.
Study 3Assess anxiolytic effectsReduction in anxiety-like behaviors; potential modulation of GABAergic transmission observed.

Mechanism of Action

The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Compound Name Molecular Formula Key Structural Features Biological Activity Source
Target Compound C21H22F3N3O Phenylpiperazine, ortho-CF3, ethyl linker Inferred: Receptor modulation -
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide C19H19ClF3N3O Chloro-CF3 phenyl, acetamide linker, phenylpiperazine Unspecified (likely receptor binding)
Fluopyram C16H11ClF6N2O Pyridinyl, chloro-CF3, benzamide core Fungicidal
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide C20H23FN3O2 4-Fluoro benzamide, 2-methoxyphenylpiperazine Potential CNS activity
THHEB (3,4,5-trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide) C15H15NO5 Trihydroxy benzamide, hydroxyphenethyl linker Antioxidant (IC50 DPPH: 22.8 μM)
[125I]PIMBA (Sigma receptor ligand) C16H20IN3O2 Piperidinyl, radioiodinated methoxybenzamide Prostate tumor imaging/therapy

Key Observations:

Piperazine Substitution: The target compound’s 4-phenylpiperazine group contrasts with 4-(2-methoxyphenyl)piperazine in ’s analog. In sigma receptor ligands (e.g., [125I]PIMBA), piperidine/piperazine rings are critical for high-affinity binding to tumor cells .

Benzamide Substituents :

  • The ortho-trifluoromethyl group in the target compound vs. para-fluoro in ’s analog affects steric and electronic interactions. Ortho substituents may hinder rotation, stabilizing receptor-ligand complexes .
  • Trihydroxy groups in THHEB confer potent antioxidant activity (IC50 for DPPH: 22.8 μM), highlighting how polar substituents enhance radical scavenging .

Linker Modifications :

  • Ethyl linkers (target compound) vs. ethoxyethyl spacers () influence hydrophilicity. Ethoxyethyl chains may improve solubility but reduce blood-brain barrier penetration .

Biological Activity: Antimicrobial vs. Anticancer: Azetidinone-containing benzamides () show moderate antimicrobial activity, whereas trifluoromethyl groups (target compound, Fluopyram) correlate with broader applications, including fungicidal and anticancer effects .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Trifluoromethyl (target compound) and nitro groups () enhance stability and binding affinity to hydrophobic pockets in enzymes or receptors .
  • Piperazine Position : 4-Phenylpiperazine derivatives exhibit higher selectivity for dopamine D3 receptors compared to 2-methoxyphenyl analogs, which may favor sigma receptors .
  • Linker Length : Shorter linkers (e.g., ethyl) optimize binding to compact active sites, while longer spacers (e.g., ethoxyethyl) may suit extracellular targets .

Biological Activity

N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide is a compound of interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C21H22F3N3
  • Molecular Weight : 373.42 g/mol
  • CAS Number : 720667-94-7
  • InChIKey : UMMJHVHRTUPTFY-UHFFFAOYSA-N

Synthesis

The compound can be synthesized through a series of reactions involving the piperazine ring and trifluoromethyl substitution. The synthesis typically follows a Mannich reaction pathway, which has been documented in various studies .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines such as MCF-7, with an increase in p53 expression levels and activation of caspase-3 pathways . The compound's mechanism involves strong hydrophobic interactions with receptor sites similar to those of established anticancer agents like Tamoxifen.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Apoptosis via p53 and caspase-3
HeLa2.41Induction of cell death
PANC-110.38Inhibition of proliferation

Anticonvulsant Activity

In addition to its anticancer properties, this compound has been evaluated for anticonvulsant activity. Studies indicate that derivatives of this compound show protective effects in animal models against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The most effective analogs demonstrated significant protection at doses of 100 mg/kg .

Table 2: Anticonvulsant Activity Data

Compound IDDose (mg/kg)MES Protection (%)PTZ Protection (%)
Compound 191008060
Compound 243007550

Case Studies

  • MCF-7 Cell Line Study : A study published in the Chemical and Pharmaceutical Bulletin reported that this compound significantly increased apoptosis markers in MCF-7 cells, suggesting its potential as a therapeutic agent for breast cancer .
  • Anticonvulsant Screening : In a study assessing various piperazine derivatives for anticonvulsant activity, the compound showed notable efficacy in preventing seizures in rodent models, indicating its potential use in epilepsy treatment .

Molecular Docking Studies

Molecular docking studies have indicated that this compound interacts favorably with multiple biological targets, enhancing its potential as a multi-target drug candidate. The binding affinities suggest that modifications to the compound could further enhance its efficacy against specific cancer types and neurological disorders .

Q & A

Q. What are the key synthetic protocols for N-[2-(4-phenylpiperazin-1-yl)ethyl]-2-(trifluoromethyl)benzamide, and how can purity be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the piperazine-ethyl intermediate via nucleophilic substitution between 4-phenylpiperazine and a bromoethyl precursor.
  • Step 2 : Coupling with 2-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions to yield the final benzamide.
  • Purification : Column chromatography (silica gel, eluent: 5-10% methanol in dichloromethane) and recrystallization from ethanol are recommended to achieve >95% purity. NMR and LC-MS are critical for validating structural integrity .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : Key signals include the trifluoromethyl group (δ ~120-125 ppm in 13C) and piperazine protons (δ ~2.5-3.5 ppm in 1H).
  • Mass Spectrometry (ESI-MS) : Expected [M+H]+ peak at m/z ~434.2.
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and aromatic C-F vibrations (~1100 cm⁻¹). Cross-referencing with databases like PubChem ensures accuracy .

Advanced Research Questions

How do structural modifications influence its biological activity? Insights from SAR studies.

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, improving blood-brain barrier penetration for neurological targets (e.g., acetylcholinesterase inhibition) .
  • Piperazine Substitution : Replacing the phenyl group with bulkier substituents (e.g., 4-fluorophenyl) reduces off-target receptor binding, as shown in analogs .
  • Ethyl Linker : Shortening the chain decreases flexibility, potentially lowering affinity for G-protein-coupled receptors .

Q. How can researchers resolve contradictions in reported mechanisms of action (e.g., AChE vs. serotonin receptor inhibition)?

  • Target Profiling : Use competitive binding assays (e.g., radioligand displacement for 5-HT1A receptors) alongside enzymatic assays (AChE inhibition).
  • Computational Docking : Compare binding energies and poses in AChE (PDB: 4EY7) vs. serotonin receptors (PDB: 6WGT).
  • In Vivo Validation : Knockout models or selective antagonists (e.g., prazosin for α1-adrenergic receptors) can isolate pathways .

Q. What strategies mitigate solubility challenges in in vitro assays?

  • Solubilization : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
  • Pro-drug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the amide nitrogen for improved bioavailability .

Q. How can reaction yields be improved during scale-up synthesis?

  • Catalytic Optimization : Replace HBTU with EDC/HOBt for amide coupling to reduce side-product formation.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours for piperazine-ethyl intermediate formation) .

Methodological Challenges and Solutions

Q. What are the pitfalls in interpreting in silico ADMET predictions for this compound?

  • False Positives : The trifluoromethyl group may overestimate metabolic stability in software (e.g., SwissADME). Validate with microsomal stability assays (e.g., human liver microsomes + NADPH).
  • BBB Penetration : LogP values >3.5 suggest good permeability, but P-glycoprotein efflux (measured via Caco-2 assays) can negate this .

Q. How to design a robust SAR study with limited analogs?

  • Fragment-Based Design : Synthesize truncated analogs (e.g., removing the piperazine ring) to identify core pharmacophores.
  • Bioisosteric Replacement : Substitute the benzamide with thiazole or pyridine rings to assess electronic effects .

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